2,2',3,3'-Tetrachlorobiphenyl

説明

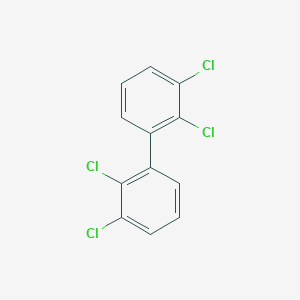

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-3-(2,3-dichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLYHLREPCPDKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073503 |

Source

|

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-93-8 |

Source

|

| Record name | PCB 40 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX728GA5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In Vitro Toxicity Mechanisms of 2,2',3,3'-Tetrachlorobiphenyl (PCB 41) in Hepatocytes: A Technical Guide

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent organic pollutants with highly congener-specific toxicity profiles. While historical research heavily prioritized dioxin-like (DL) PCBs that activate the Aryl hydrocarbon Receptor (AhR), modern toxicological frameworks recognize the distinct, insidious mechanisms of non-dioxin-like (NDL) congeners. 2,2',3,3'-Tetrachlorobiphenyl (PCB 41) is a di-ortho substituted NDL-PCB. Due to the steric hindrance of its ortho-chlorines, PCB 41 adopts a non-coplanar conformation, rendering it a poor AhR ligand. Instead, its hepatotoxicity is driven by alternative pathways: Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) activation, CYP2E1-mediated bioactivation, and the acute disruption of gap junctional intercellular communication (GJIC) via lipid signaling cascades.

This whitepaper provides an in-depth, self-validating mechanistic analysis of PCB 41 toxicity in in vitro hepatocyte models, designed for drug development professionals and molecular toxicologists.

Core Mechanistic Pathways in Hepatocytes

CYP2E1-Mediated Bioactivation and Equivocal Genotoxicity

Unlike higher-chlorinated PCBs which resist degradation, lower-chlorinated tetrachlorobiphenyls like PCB 41 undergo extensive phase I metabolism in the liver. This biotransformation is predominantly driven by cytochrome P450 2E1 (CYP2E1), yielding multiple reactive hydroxylated metabolites (OH-PCBs), including 5-OH-PCB 41 and 6-OH-PCB 41 1.

While the bioactivation of many lower-chlorinated PCBs leads to the formation of macromolecular adducts and potent micronuclei induction, PCB 41 exhibits a highly specific structure-activity relationship. In human CYP2E1-expressing V79-derived cell models, PCB 41 demonstrates equivocal genotoxicity, whereas other tetrachlorobiphenyls (such as PCB 56) act as potent aneugens [[2]](). This suggests that the specific 2,2',3,3' substitution pattern creates steric constraints within the CYP2E1 active site, altering the orientation of the substrate and the subsequent reactivity of the generated OH-PCBs 3.

CAR/PXR Activation and Lipid Dysregulation

Because PCB 41 cannot effectively bind AhR, it acts as an agonist for the nuclear receptors CAR and PXR 4. The activation of these receptors triggers a distinct transcriptional profile, heavily upregulating the CYP2B and CYP3A enzyme families. More critically, CAR/PXR activation by NDL-PCBs disrupts hepatic lipid homeostasis. In vitro and in vivo models demonstrate that NDL-PCB exposure exacerbates hepatic steatosis and inflammation, acting as a secondary metabolic hit that promotes the severity of diet-induced non-alcoholic fatty liver disease (NAFLD) 5.

The ERK1/2 – cPLA2 Axis and GJIC Inhibition

A defining non-genotoxic mechanism of NDL-PCBs is their ability to act as tumor promoters by acutely inhibiting gap junctional intercellular communication (GJIC) 6. In liver progenitor cells, NDL-PCBs induce a massive, rapid release of arachidonic acid (AA). This release is partially mediated by the activation of cytosolic phospholipase A2 (cPLA2) and is tightly regulated by extracellular signal-regulated kinases 1/2 (ERK1/2) 7. The accumulation of AA and its downstream eicosanoid metabolites directly correlates with the closure of gap junctions, isolating initiated cells and allowing them to evade contact inhibition.

Visualization of Signaling Pathways

Mechanistic pathways of PCB 41 toxicity in hepatocytes.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, experimental workflows must be designed as self-validating systems. This requires the integration of specific pharmacological inhibitors or genetic knockouts to prove causality rather than mere correlation.

Protocol 1: CYP2E1-Mediated Genotoxicity Assay

Causality Rationale: To definitively link PCB 41 genotoxicity to its bioactivation rather than the parent compound, the assay compares CYP2E1-expressing cells against a null background, supplemented with chemical inhibition.

-

Cell Seeding: Seed human CYP2E1-expressing V79-derived cells (V79-hCYP2E1) and parental V79-Mz cells (CYP2E1-negative control) in 6-well plates at 2×105 cells/well [[2]]().

-

Self-Validating Pre-treatment: Pre-treat a subset of V79-hCYP2E1 cells with a specific CYP2E1 inhibitor (e.g., chlormethiazole) for 1 hour. This confirms that any observed toxicity is strictly enzyme-dependent 3.

-

Exposure: Expose all cohorts to 1–50 µM of PCB 41 for 24 hours.

-

Immunofluorescent Staining & Scoring: Fix cells and stain with anti-centromere protein B (CENP-B) antibodies and DAPI. Score micronuclei to differentiate between clastogenic (CENP-B negative) and aneugenic (CENP-B positive) events.

Self-validating workflow for assessing CYP2E1-dependent genotoxicity.

Protocol 2: Arachidonic Acid Release and Kinase-Lipase Axis Validation

Causality Rationale: To prove that PCB 41-induced GJIC inhibition relies on the ERK1/2-cPLA2 cascade, this protocol employs a tripartite validation system: radiolabeled substrate tracking, specific kinase inhibition, and specific lipase inhibition.

-

Cell Preparation & Labeling: Seed WB-F344 rat liver epithelial cells (a validated progenitor model for GJIC assays) and incubate with [³H]-arachidonic acid for 24 hours to achieve steady-state membrane phospholipid incorporation 7.

-

Self-Validating Pre-treatment: Wash cells and pre-incubate for 30 minutes with either vehicle (DMSO), 10 µM U0126 (MEK/ERK1/2 inhibitor), or 10 µM AACOCF3 (cPLA2 inhibitor) [[7]]().

-

PCB 41 Exposure: Expose the pre-treated cohorts to 10–50 µM PCB 41 for 10 to 30 minutes.

-

Quantification: Collect the extracellular medium and quantify released[³H]-AA using liquid scintillation counting. Normalize data to total cellular protein content. Abrogation of the signal in inhibitor-treated cohorts confirms the causal axis.

Quantitative Data Summaries

To contextualize the toxicity of PCB 41, Table 1 contrasts the in vitro behavior of NDL-PCBs against their coplanar, dioxin-like counterparts.

Table 1: Quantitative & Mechanistic Divergence in Hepatocyte Toxicity Profiles

| Parameter | 2,2',3,3'-TCB (PCB 41) & NDL-PCBs | Coplanar DL-PCBs (e.g., PCB 126) |

| Receptor Affinity | CAR / PXR Agonist | AhR Agonist |

| Primary CYP Induction | CYP2B, CYP3A | CYP1A1, CYP1A2 |

| Arachidonic Acid (AA) Release | Massive, rapid release (<30 min) | Negligible change up to 3h |

| GJIC Inhibition | Acute, linked to tumor promotion | Weak or delayed |

| Genotoxic Potential | Equivocal (CYP2E1-dependent) | Indirect (ROS-mediated) |

| Hepatic Phenotype | Promotes Steatosis / Inflammation | Modulates Fibrosis / Metal Homeostasis |

Conclusion & Translational Impact

The in vitro toxicity of 2,2',3,3'-Tetrachlorobiphenyl (PCB 41) in hepatocytes highlights the danger of treating PCBs as a monolithic chemical class. By bypassing the AhR pathway, PCB 41 orchestrates a multi-faceted toxicological assault: it disrupts lipid metabolism via CAR/PXR, acts as a tumor promoter by severing gap junctional communication through the ERK1/2-cPLA2 axis, and undergoes CYP2E1 bioactivation into reactive hydroxylated species. Understanding these distinct, non-dioxin-like mechanisms is critical for modern drug development and the accurate risk assessment of legacy environmental pollutants.

References

-

[5] Dioxin-like and non-dioxin-like PCBs differentially regulate the hepatic proteome and modify diet-induced nonalcoholic fatty liver disease severity - PMC. URL:

-

[7] Non-dioxin-like polychlorinated biphenyls induce a release of arachidonic acid in liver epithelial cells: A partial role of cytosolic phospholipase A2 and extracellular signal-regulated kinases 1/2 signalling - PMC. URL:

-

[6] Carcinogenicity of “Non-Dioxinlike” Polychlorinated Biphenyls - Taylor & Francis. URL:

-

[4] Biological and toxicological effects of non-dioxin-like PCBs - PMC. URL:

-

[3] Metabolism of PCB3 in vitro - ResearchGate. URL:

-

[1] Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC. URL:

-

[2] Featured structure-activity relationships for some tri- and tetrachlorobiphenyls in human CYP2E1-activated mutagenicity - ResearchGate. URL:

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological and toxicological effects of non-dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dioxin-like and non-dioxin-like PCBs differentially regulate the hepatic proteome and modify diet-induced nonalcoholic fatty liver disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Non-dioxin-like polychlorinated biphenyls induce a release of arachidonic acid in liver epithelial cells: A partial role of cytosolic phospholipase A2 and extracellular signal-regulated kinases 1/2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

Structural Conformation and Steric Hindrance of 2,2',3,3'-Tetrachlorobiphenyl (PCB 42): A Mechanistic Guide

Executive Summary

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants whose toxicological profiles are inextricably linked to their three-dimensional structural conformations. Among the 209 possible congeners, 2,2',3,3'-Tetrachlorobiphenyl (PCB 42) serves as a critical model for understanding the profound effects of di-ortho chlorine substitution. Unlike coplanar "dioxin-like" PCBs, PCB 42 possesses chlorine atoms at the 2 and 2' positions. This specific substitution pattern induces severe steric hindrance, forcing the biphenyl rings out of planarity to minimize intramolecular van der Waals repulsion.

This technical guide provides an in-depth analysis of the structural conformation of PCB 42, the thermodynamic causality behind its steric hindrance, the resulting structure-activity relationships (SAR) governing its toxicity, and the self-validating experimental and computational protocols used to characterize it.

Structural Conformation & The Thermodynamics of Steric Hindrance

The Di-Ortho Effect and Dihedral Angle

The central C1–C1' bond of a biphenyl molecule inherently allows for free rotation. In an unsubstituted biphenyl, the molecule balances the energetic benefits of π-electron conjugation (which favors a planar 0° or 180° dihedral angle) against the steric repulsion of ortho-hydrogens.

In PCB 42, the presence of bulky chlorine atoms (van der Waals radius ≈ 1.75 Å) at the 2 and 2' (ortho) positions drastically alters this energy landscape[1]. A planar conformation would force the ortho-chlorines into direct spatial conflict with the ortho-hydrogens (or opposing chlorines) on the adjacent ring. To alleviate this severe steric clash, the molecule undergoes a torsional twist.

Computational Density Functional Theory (DFT) calculations and X-ray crystallographic data demonstrate that di-ortho substituted PCBs typically adopt a dihedral angle between 60° and 75° (and up to ~90° in the gas phase)[1][2]. This non-coplanar conformation represents the global energy minimum, successfully mitigating steric strain while sacrificing extended π-conjugation.

Atropisomerism and Rotational Barriers

Because of the massive steric bulk of the ortho-chlorines, the energy barrier to rotation through the planar state (0° or 180°) is exceptionally high. While PCB 42 is structurally symmetric and does not exhibit true chiral atropisomerism (unlike some tri- or tetra-ortho PCBs), the thermodynamic principles remain identical: the molecule is effectively "locked" in a non-coplanar state under physiological conditions[3].

Caption: Conformational energy landscape driven by di-ortho steric hindrance in PCB 42.

Toxicological Implications: Structure-Activity Relationship (SAR)

The biological activity of PCBs is strictly dictated by their ability to bind to specific cellular receptors. The non-coplanar nature of PCB 42 radically shifts its toxicological profile compared to coplanar congeners.

Evasion of the Aryl Hydrocarbon Receptor (AhR)

Coplanar PCBs (e.g., PCB 77, PCB 126) exhibit "dioxin-like" toxicity because their flat structure allows them to intercalate seamlessly into the binding pocket of the Aryl Hydrocarbon Receptor (AhR)[4][5]. Because PCB 42 is locked in a twisted, non-coplanar geometry due to its 2,2' substitutions, it physically cannot fit into the AhR binding site. Consequently, its Toxic Equivalency Factor (TEF) is virtually zero[4].

Non-Dioxin-Like (NDL) Toxicity Pathways

While PCB 42 lacks dioxin-like toxicity, it is not benign. It is classified under GHS as causing Specific Target Organ Toxicity through repeated exposure (STOT RE 2) and is highly toxic to aquatic life (Aquatic Acute 1)[6]. The non-coplanar structure allows PCB 42 to interact with alternative biological targets:

-

Ryanodine Receptors (RyR): NDL-PCBs bind to RyRs, altering intracellular calcium (Ca2+) signaling, which is a primary mechanism for PCB-induced neurotoxicity.

-

Constitutive Androstane Receptor (CAR): Activation of CAR and the Pregnane X Receptor (PXR) leads to endocrine disruption and the induction of specific cytochrome P450 enzymes (e.g., CYP2B, CYP3A)[2].

Caption: Divergence of toxicological pathways based on PCB 42's non-coplanar structural conformation.

Quantitative Data Presentation

To contextualize the structural and toxicological properties of PCB 42, the following tables summarize its physicochemical metrics and compare it against other PCB classes.

Table 1: Physicochemical and Structural Properties of PCB 42

| Property | Value | Causality / Significance |

| IUPAC Name | 2,2',3,3'-Tetrachlorobiphenyl | Defines substitution pattern. |

| CAS Number | 38444-93-8 | Unique chemical identifier[6]. |

| Molecular Formula | C12H6Cl4 | Determines molecular weight (291.99 g/mol ). |

| Ortho Substitutions | 2 (Di-ortho) | Primary driver of steric hindrance. |

| Predicted Dihedral Angle | ~60° - 75° | Result of van der Waals repulsion between Cl and H atoms[1]. |

| TEF (Toxic Equivalency) | ~0.0000 | Inability to bind AhR due to non-coplanarity[4]. |

Table 2: Comparison of Dihedral Angles and Toxicity Across PCB Classes

| PCB Class | Example Congener | Ortho Chlorines | Typical Dihedral Angle | AhR Binding Affinity | TEF Value |

| Non-ortho (Coplanar) | PCB 77 | 0 | ~0° - 44° | High | 0.0001 |

| Mono-ortho | PCB 105 | 1 | ~47° - 60° | Moderate | 0.00003 |

| Di-ortho (Non-coplanar) | PCB 42 | 2 | ~60° - 75° | Negligible | ~0 |

| Tetra-ortho | PCB 209 | 4 | ~81° - 90° | None | 0 |

Experimental & Computational Methodologies

To ensure scientific integrity, the determination of PCB 42's conformation must rely on self-validating systems. Below are the definitive protocols for computational modeling and empirical chromatographic verification.

Protocol 1: Computational Determination of Dihedral Angle via DFT

Density Functional Theory (DFT) provides a highly accurate quantum mechanical assessment of molecular geometry by calculating the electron density of the system[7].

Causality Check: Why must we perform a frequency calculation after geometry optimization? To ensure the resulting geometry is a true local minimum on the potential energy surface (characterized by the absence of imaginary frequencies), rather than a transitional saddle point.

Step-by-Step Workflow:

-

Initial Geometry Construction: Build the 3D structure of 2,2',3,3'-Tetrachlorobiphenyl using a molecular builder (e.g., GaussView). Manually set the initial C2-C1-C1'-C2' dihedral angle to 45° to avoid symmetry traps.

-

Geometry Optimization: Execute a DFT calculation using the Gaussian software package. Select the B3LYP hybrid functional and the 6-311G(d,p) basis set to accurately model the polarization of the chlorine atoms[7].

-

Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. Verify that there are exactly zero imaginary frequencies (Nimag = 0), confirming a stable ground-state conformation.

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed coordinate scan. Constrain the C1-C1' dihedral angle and rotate it from 0° to 180° in 10° increments, optimizing the rest of the molecule at each step.

-

Data Extraction: Extract the global minimum energy geometry and measure the optimized dihedral angle (expected ~60°-75°).

Protocol 2: Empirical Verification via GC-MS/MS Retention Time Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) separates PCBs based on volatility and polarity. However, retention time (RT) is heavily influenced by molecular planarity[8][9].

Causality Check: Why does PCB 42 elute earlier than a coplanar tetrachlorobiphenyl (like PCB 77) on a standard non-polar column (e.g., DB-5ms)? The twisted, non-coplanar conformation of PCB 42 reduces its effective surface area, preventing optimal π-π stacking and van der Waals interactions with the stationary phase. Coplanar molecules interact more strongly and are retained longer.

Step-by-Step Workflow:

-

Sample Preparation & Isotope Dilution: Spike the sample matrix with a known concentration of 13C12-labeled PCB 42 internal standard. This self-validating step accounts for matrix effects and extraction losses[9].

-

Extraction and Cleanup: Extract the sample using hexane/acetone. Pass the extract through a multi-layer silica gel column to remove bulk lipids, followed by an activated carbon column. Note: Coplanar PCBs bind tightly to carbon; di-ortho PCBs like PCB 42 will elute in the earlier fractions.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., Agilent DB-5ms, 30m x 0.25mm x 0.25µm)[8].

-

Oven Program: 90°C (hold 1 min) -> 15°C/min to 180°C -> 2.5°C/min to 280°C.

-

-

Mass Spectrometric Detection (SRM): Operate the triple quadrupole MS in Selected Reaction Monitoring (SRM) mode. Monitor the specific precursor-to-product ion transitions for tetrachlorobiphenyls (e.g., m/z 291.9 → 221.9 corresponding to [M]+ → [M-Cl2]+)[9].

-

Data Analysis: Identify PCB 42 by matching its retention time and ion ratio to the 13C-labeled internal standard. Observe its earlier elution relative to coplanar congeners to empirically validate its non-coplanar steric hindrance.

References

-

Toxic equivalency factor - Wikipedia Source: Wikipedia URL:[Link]

-

The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) Source: National Institutes of Health (NIH / PMC) URL:[Link]

-

2,2',3,3'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38040 Source: PubChem (NIH) URL:[Link]

-

Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls Source: SciVision Open Access Publishers URL:[Link]

-

Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS Source: Agilent Technologies URL:[Link]

-

Effect of substituent groups on D-A organic molecule system for organic solar cells (OSCs) technology: “A Computational Approach” Source: Oxford Academic URL:[Link]

-

ABSOLUTE CONFIGURATION OF 2,2′,3,3′,6-PENTACHLORINATEDBIPHENYL (PCB 84) ATROPISOMERS Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

- 1. scivisionpub.com [scivisionpub.com]

- 2. researchgate.net [researchgate.net]

- 3. ABSOLUTE CONFIGURATION OF 2,2′,3,3′,6-PENTACHLORINATEDBIPHENYL (PCB 84) ATROPISOMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 5. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2',3,3'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Microbial Reductive Dechlorination of 2,2',3,3'-Tetrachlorobiphenyl (PCB-40)

A Senior Application Scientist's Perspective on the Anaerobic Biotransformation of a Persistent Pollutant

Foreword: The Challenge of Polychlorinated Biphenyls and the Promise of Microbial Dechlorination

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that have posed a significant environmental and health threat for decades.[1] Their chemical stability and hydrophobicity have led to their accumulation in anaerobic sediments, where they resist degradation.[2] Microbial reductive dechlorination, a process where anaerobic microorganisms use PCBs as electron acceptors, offers a promising avenue for the detoxification of these hazardous compounds.[3][4][5] This guide provides an in-depth technical exploration of the microbial reductive dechlorination of a specific congener, 2,2',3,3'-Tetrachlorobiphenyl (PCB-40), aimed at researchers, scientists, and drug development professionals interested in the bioremediation of halogenated compounds. While highly chlorinated PCBs are generally more susceptible to this anaerobic process, the transformation of tetrachlorobiphenyls like PCB-40 is a critical step in the complete detoxification pathway, as it can lead to less chlorinated congeners that are amenable to aerobic degradation.[4][5]

I. The Key Microbial Players in PCB Dechlorination

The reductive dechlorination of PCBs is primarily carried out by a specialized group of anaerobic bacteria. Extensive research has identified members of the phylum Chloroflexi as the principal catalysts in this process.

-

Dehalococcoides spp. : This genus is arguably the most well-characterized group of PCB-dechlorinating bacteria.[6][7] Strains like Dehalococcoides mccartyi have been shown to dechlorinate a wide range of PCB congeners.[7] Their growth can be directly linked to the dechlorination of PCBs, a process termed "dehalorespiration".[6]

-

Dehalobacter spp. : Also implicated in PCB dechlorination, this genus has demonstrated the ability to remove chlorine atoms from various positions on the biphenyl rings.[8]

-

Other Putative Dechlorinators : Research has also pointed to the involvement of other bacteria, such as members of the genus Dehalobium, in the reductive dechlorination of PCBs.[5]

It is crucial to understand that PCB dechlorination in the environment is often the result of the synergistic action of a microbial consortium. While the aforementioned bacteria perform the direct dechlorination, other microorganisms play vital roles in creating the necessary anaerobic conditions and providing essential nutrients and electron donors.[3]

II. The Biochemical Machinery: Reductive Dehalogenases

The central enzymatic players in microbial reductive dechlorination are reductive dehalogenases (RDases) . These complex enzymes catalyze the removal of chlorine atoms and their replacement with hydrogen atoms.

The catalytic mechanism involves a corrinoid (vitamin B12) cofactor at the active site. This cofactor is reduced to a highly reactive Co(I) state, which then acts as a potent nucleophile, attacking the carbon-chlorine bond and displacing the chlorine atom.[1] The process requires an electron donor, with molecular hydrogen (H₂) being a key substrate for many dechlorinating bacteria.[1][9]

The specificity of different RDases for particular PCB congeners and chlorine positions (ortho, meta, para) is a critical factor determining the dechlorination pathways observed in different environments.[4][10]

III. Dechlorination Pathway of 2,2',3,3'-Tetrachlorobiphenyl (PCB-40): An Inferred Route

While specific studies exhaustively detailing the complete microbial dechlorination pathway of 2,2',3,3'-Tetrachlorobiphenyl (PCB-40) are not abundant, we can infer a likely sequence of events based on the known substrate specificities of dechlorinating microorganisms and the observed pathways for other ortho-substituted tetrachlorobiphenyls. The dechlorination of PCBs generally favors the removal of meta and para chlorines over ortho chlorines.[1][11] However, some microbial communities have demonstrated the ability to remove ortho chlorines.[4][12]

Given the structure of PCB-40, with two ortho and two meta chlorines, the following steps represent a plausible dechlorination pathway:

-

Initial Dechlorination (Meta-position): The process is likely initiated by the removal of one of the meta-chlorines (at position 3 or 3'). This would result in the formation of a trichlorobiphenyl, likely 2,2',3-Trichlorobiphenyl (PCB-16) . This preference for meta-dechlorination is a common initial step in the anaerobic degradation of many PCB congeners.[1][11]

-

Subsequent Dechlorination Steps: Further dechlorination could proceed through several routes, depending on the specific microbial populations present and their enzymatic capabilities.

-

Continued Meta-Dechlorination: Removal of the remaining meta-chlorine would lead to 2,2'-Dichlorobiphenyl (PCB-4) .

-

Ortho-Dechlorination: Alternatively, an ortho-chlorine could be removed from the trichlorobiphenyl intermediate, a process observed in some microbial consortia.[4][12] This would lead to other dichlorobiphenyl isomers.

-

-

Final Products: The ultimate products of the complete reductive dechlorination of PCB-40 would be lower chlorinated biphenyls, such as monochlorobiphenyls and eventually biphenyl, which can then be mineralized by aerobic microorganisms.

IV. Environmental Factors Influencing Dechlorination

The efficiency and extent of microbial reductive dechlorination are significantly influenced by a variety of environmental parameters. Understanding and optimizing these factors are critical for successful bioremediation strategies.

| Parameter | Optimal Conditions and Rationale |

| Redox Potential | Strictly anaerobic conditions are required. The presence of more energetically favorable electron acceptors, such as nitrate, sulfate, or oxygen, will inhibit reductive dechlorination. |

| pH | A neutral to slightly alkaline pH range (typically 6.5-8.0) is generally optimal for the activity of dechlorinating microorganisms. |

| Temperature | Mesophilic temperatures (20-35°C) are often most effective, though dechlorination has been observed at lower and higher temperatures. Temperature can influence the specific dechlorination pathways observed.[13] |

| Electron Donors | The availability of a suitable electron donor is crucial. Hydrogen (H₂) is a key electron donor for many dehalorespiring bacteria. In situ, H₂ is often produced by the fermentation of organic matter by other members of the microbial community. Acetate can serve as a carbon source for some dechlorinators. |

| Nutrients | The presence of essential nutrients, including nitrogen, phosphorus, and trace elements, is necessary for microbial growth and activity. Cobalamin (vitamin B12) is a required cofactor for reductive dehalogenases. |

| Bioavailability | The low aqueous solubility of PCBs can limit their availability to microorganisms. The presence of organic matter and sediments can affect the partitioning and bioavailability of PCB congeners. |

V. Experimental Protocols for Studying Microbial Reductive Dechlorination

Investigating the microbial reductive dechlorination of PCB-40 requires carefully designed laboratory experiments. The following protocols provide a framework for such studies.

A. Enrichment and Cultivation of PCB-40 Dechlorinating Microorganisms

Objective: To enrich and cultivate a microbial consortium capable of reductively dechlorinating 2,2',3,3'-Tetrachlorobiphenyl from an anaerobic sediment source.

Materials:

-

Anaerobic sediment sample (from a PCB-contaminated or pristine site)

-

Anaerobic mineral medium (e.g., RAMM or E-Cl medium)[2]

-

2,2',3,3'-Tetrachlorobiphenyl (PCB-40) stock solution in a suitable solvent (e.g., acetone)

-

Electron donor solution (e.g., a mixture of lactate, acetate, and propionate)

-

Resazurin (redox indicator)

-

Anaerobic glove box or chamber

-

Sterile serum bottles and butyl rubber stoppers

-

Syringes and needles

Procedure:

-

Media Preparation: Prepare the anaerobic mineral medium, ensuring it is thoroughly deoxygenated by boiling and sparging with an oxygen-free gas mixture (e.g., N₂/CO₂). Add resazurin as a redox indicator. Dispense the medium into serum bottles inside an anaerobic chamber.

-

Microcosm Setup:

-

In the anaerobic chamber, add a known amount of the sediment sample to each serum bottle.

-

Spike the microcosms with a known concentration of PCB-40 from the stock solution. Allow the solvent to evaporate.

-

Add the electron donor solution.

-

Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).

-

Monitoring: Periodically sample the microcosms to analyze for the disappearance of PCB-40 and the appearance of dechlorination products using gas chromatography (see Section VI).

-

Subculturing: Once significant dechlorination is observed, transfer an aliquot of the culture to fresh anaerobic medium containing PCB-40 to enrich for the dechlorinating microorganisms. Repeat this process for several transfers to obtain a stable and active enrichment culture.

B. Analytical Methods for PCB Congener Analysis

Objective: To extract and quantify PCB-40 and its dechlorination products from sediment slurries.

Materials:

-

Gas chromatograph (GC) with an electron capture detector (ECD) or a mass spectrometer (MS)

-

Appropriate capillary column for PCB congener separation

-

Hexane and acetone (pesticide grade)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Vortex mixer

-

Certified PCB standards

Procedure:

-

Extraction:

-

Collect a sample from the microcosm.

-

Extract the PCBs from the sample using a mixture of hexane and acetone. This can be done by vigorous vortexing followed by centrifugation to separate the phases.

-

Repeat the extraction process to ensure complete recovery.

-

-

Cleanup:

-

Pass the combined extracts through a column containing anhydrous sodium sulfate to remove any residual water.

-

The extract may require further cleanup using techniques like silica gel or Florisil chromatography to remove interfering compounds.

-

-

Analysis:

-

Concentrate the cleaned extract to a known volume.

-

Inject an aliquot of the extract into the GC-ECD or GC-MS system.

-

Identify and quantify the PCB congeners by comparing their retention times and peak areas to those of certified standards.

-

Rationale for Method Selection: Gas chromatography is the standard analytical technique for PCB analysis due to its high resolution and sensitivity. An electron capture detector (ECD) is highly sensitive to halogenated compounds, making it ideal for detecting PCBs at low concentrations. Mass spectrometry (MS) provides more definitive identification of the congeners based on their mass-to-charge ratio.

VI. Concluding Remarks and Future Directions

The microbial reductive dechlorination of 2,2',3,3'-Tetrachlorobiphenyl is a critical process in the natural attenuation and potential bioremediation of PCB-contaminated sites. While the general principles of this transformation are understood, further research is needed to elucidate the specific microorganisms and enzymatic pathways involved in the dechlorination of this and other ortho-substituted congeners. The development of robust and efficient bioremediation strategies will depend on a deeper understanding of the complex interplay between the microbial communities, the environmental conditions, and the specific PCB congeners present. The protocols and information presented in this guide provide a solid foundation for researchers to contribute to this important field.

VII. References

-

Natarajan, M. R., Wu, W. M., Nye, J., & Jain, M. K. (1996). Dechlorination of polychlorinated biphenyl congeners by an anaerobic microbial consortium. Applied and Environmental Microbiology, 62(11), 4175-4179.

-

Wang, S., Christie, C. S., & He, J. (2016). Microbial-Catalyzed Reductive Dechlorination of Polychlorinated Biphenyls in Hudson and Grasse River Sediment Microcosms: Determination of Dechlorination Preferences and Identification of Rare Ortho Removal Pathways. Environmental Science & Technology, 50(23), 12896-12905.

-

Bunge, M., Adrian, L., Kraus, T., Opel, M., Lorenz, W., Andreesen, J. R., & Lechner, U. (2003). “Dehalococcoides” sp. Strain CBDB1 Extensively Dechlorinates the Commercial Polychlorinated Biphenyl Mixture Aroclor 1260. Applied and Environmental Microbiology, 69(12), 7083–7091.

-

Wang, S., & He, J. (2014). Congener-Specific Dechlorination of Dissolved PCBs by Microscale and Nanoscale Zerovalent Iron in a Water/Methanol Solution. Environmental Science & Technology, 48(18), 10843-10851.

-

Fagervold, S. K., May, H. D., & Sowers, K. R. (2007). Pathways and rates of reductive dechlorination for individual PCB congeners. Applied and Environmental Microbiology, 73(18), 5977-5985.

-

Wu, Q., Sowers, K. R., & May, H. D. (2006). The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations. FEMS Microbiology Ecology, 55(2), 248-261.

-

Fogel, S. (2012). Unique Bacteria Fights Man-Made Chemical Mess. Live Science.

-

Wang, S., & He, J. (2018). Strategy for the Rapid Dechlorination of Polychlorinated Biphenyls (PCBs) by Dehalococcoides mccartyi Strains. Environmental Science & Technology, 52(23), 13866-13874.

-

Yoshida, N., Katayama, A., & Fujiwara, T. (2011). Health and environment: New microorganisms for cleaning up PCB contamination. Nagoya University Research.

-

Bedard, D. L., Van Hylckama Vlieg, J. E. T., & Smullen, L. A. (2007). The Dehalococcoides Population in Sediment-Free Mixed Cultures Metabolically Dechlorinates the Commercial Polychlorinated Biphenyl Mixture Aroclor 1260. Applied and Environmental Microbiology, 73(8), 2513-2523.

-

Xu, G., & Tan, C. (2024). Modeled Pathways and Fluxes of PCB Dechlorination by Redox Potentials. Environmental Science & Technology.

-

DiStefano, T. D., Gossett, J. M., & Zinder, S. H. (1991). Reductive dechlorination of tetrachloroethene by a high rate anaerobic microbial consortium. Applied and Environmental Microbiology, 57(8), 2287-2292.

-

Tiedje, J. M., Quensen, J. F., Chee-Sanford, J., Schimel, J. P., & Boyd, S. A. (1993). Microbial reductive dechlorination of PCBs. Biodegradation, 4(4), 231-240.

-

Microbial Insights. (n.d.). Chlorinated Biphenyls | Biodegradation Evaluation.

-

Cutter, L. A., Watts, J. E., Sowers, K. R., & May, H. D. (1998). Microbial dechlorination of 2,3,5,6-tetrachlorobiphenyl under anaerobic conditions in the absence of soil or sediment. Applied and Environmental Microbiology, 64(8), 2966-2969.

-

Duhamel, M., & Edwards, E. A. (2002). Phylogenetic Characterization of Microbial Communities That Reductively Dechlorinate TCE Based upon a Combination of Molecular Techniques. Applied and Environmental Microbiology, 68(10), 4897-4906.

-

Das, S., & Dash, H. R. (2021). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. In Microbial Bioremediation & Biodegradation.

-

Wu, Q., & Wiegel, J. (1996). Influence of Incubation Temperature on the Microbial Reductive Dechlorination of 2,3,4,6-Tetrachlorobiphenyl in Two Sediments. Applied and Environmental Microbiology, 62(11), 4174-4179.

-

An, T., Zu, L., Li, G., Wan, S., Mai, B., & Wong, P. K. (2015). Enhancing tetrabromobisphenol A biodegradation in river sediment microcosms and understanding the corresponding microbial community. Environmental Pollution, 208, 796-802.

Sources

- 1. PCB dechlorination hotspots and reductive dehalogenase genes in sediments from a contaminated wastewater lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Effects of humic electron mediators on reductive dechlorination of polychlorinated biphenyl by consortia enriched from terrestrial and marine environments [frontiersin.org]

- 6. “Dehalococcoides” sp. Strain CBDB1 Extensively Dechlorinates the Commercial Polychlorinated Biphenyl Mixture Aroclor 1260 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dehalococcoides Population in Sediment-Free Mixed Cultures Metabolically Dechlorinates the Commercial Polychlorinated Biphenyl Mixture Aroclor 1260 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dechlorination of commercial PCBs and other multiple halogenated compounds by a sediment-free culture containing Dehalococcoides and Dehalobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive dechlorination of tetrachloroethene by a high rate anaerobic microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

atmospheric transport and deposition of 2,2',3,3'-Tetrachlorobiphenyl

An In-Depth Technical Guide to the Atmospheric Transport and Deposition of 2,2',3,3'-Tetrachlorobiphenyl (PCB-40)

Executive Summary

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, despite being banned from production for decades, remain a global environmental concern due to their persistence, bioaccumulation, and toxicity.[1][2][3] This guide focuses on a specific congener, 2,2',3,3'-Tetrachlorobiphenyl (PCB-40), providing a detailed examination of its journey through the atmosphere. As a lower-chlorinated congener, PCB-40 exhibits significant volatility, predisposing it to long-range atmospheric transport and subsequent deposition in ecosystems far from its origin.[4] This document synthesizes current scientific understanding of the physicochemical properties, emission sources, transport mechanisms, deposition processes, and analytical methodologies relevant to PCB-40. It is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and management of persistent organic pollutants (POPs).

Profile of a Persistent Pollutant: 2,2',3,3'-Tetrachlorobiphenyl (PCB-40)

Identity and Structure

2,2',3,3'-Tetrachlorobiphenyl, designated as PCB congener number 40, is an aromatic compound consisting of a biphenyl structure with four chlorine atoms attached at the 2, 2', 3, and 3' positions.[5] This specific arrangement of chlorine atoms dictates its physical and chemical properties, which in turn govern its environmental behavior.

Physicochemical Properties Governing Atmospheric Behavior

The atmospheric lifecycle of PCB-40 is fundamentally controlled by its physicochemical properties. Its semi-volatile nature allows it to partition between the atmosphere, water, soil, and biota.[7] Key properties are summarized below.

| Property | Experimental/Predicted Value | Significance for Atmospheric Transport & Deposition | Source(s) |

| Vapor Pressure | ~10⁻⁴ to 10⁻⁵ mm Hg (for similar Aroclors) | High volatility facilitates emission from surfaces into the atmosphere. | [8] |

| Water Solubility | Decreases with chlorination; generally low | Low solubility promotes partitioning from water bodies into the atmosphere. | [9][10] |

| Octanol-Water Partition Coeff. (Kow) | High; Log Kow estimated for tetrachlorobiphenyls | Indicates high lipophilicity, leading to bioaccumulation and strong adsorption to organic matter in soil and particles. | [10] |

| Henry's Law Constant | High | Governs the equilibrium partitioning between air and water, favoring volatilization from water surfaces. | [10] |

| Atmospheric Hydroxylation Rate | 7.76e-13 cm³/molecule*sec (Predicted) | Determines atmospheric lifetime; reaction with OH radicals is a key degradation pathway. | [11] |

Environmental Significance and Toxicology

PCBs are classified as persistent organic pollutants (POPs) under the Stockholm Convention, recognized for their ability to travel long distances, bioaccumulate in food chains, and pose risks to human health and the environment.[1] Exposure to PCBs is linked to a range of adverse health effects, including cancer, neurotoxicity, and disruption of the endocrine and immune systems.[2] PCB-40, as part of the broader PCB mixture found in the environment, contributes to this overall risk profile.

Emission Sources: The Release into the Atmosphere

Although their intentional production was halted in the 1970s, PCBs continue to enter the atmosphere from a variety of sources.[12]

-

Primary (Legacy) Sources: The volatilization of PCBs from materials and equipment produced before the ban remains a significant pathway. This includes old electrical transformers and capacitors, building materials like caulking and paints, and improperly stored or disposed of PCB-containing wastes.[13][14]

-

Secondary (Reservoir) Sources: This is now the dominant emission category. PCBs that have previously been deposited in environmental sinks like soil, water bodies, and vegetation can be re-emitted into the atmosphere.[13][15] This re-volatilization is highly dependent on temperature, leading to seasonal emission patterns.[13]

-

Unintentional Production: PCBs can be unintentionally formed and released during various industrial processes, including waste incineration and pigment manufacturing.[1][13]

The Atmospheric Journey: Long-Range Transport

Once airborne, PCB-40 can be transported over vast distances, crossing continents and oceans.[4][15][16] This process is a complex interplay of chemical partitioning and meteorological phenomena.

The "Grasshopper Effect" and Global Fractionation

The long-range transport of semi-volatile compounds like PCB-40 is often described by the "grasshopper effect."[13] This process involves cycles of volatilization in warmer regions, atmospheric transport, and deposition in cooler regions. With each "hop," there is a net migration of the chemical towards colder climates, leading to significant accumulation in polar regions like the Arctic, far from any primary sources.[15][17]

Gas-Particle Partitioning: A Critical Divide

In the atmosphere, PCB-40 exists in equilibrium between the gas phase and adsorbed onto suspended particulate matter (aerosols). This partitioning is a critical determinant of its fate.[18]

-

Gas Phase: In this state, PCB-40 is subject to long-range transport and gas-phase degradation processes (e.g., reaction with OH radicals).

-

Particle Phase: When adsorbed to particles, its transport is governed by the movement of the aerosol, and it is more susceptible to removal by wet and dry deposition.

The partitioning is primarily controlled by ambient temperature and the properties of the aerosol.[18] Lower temperatures favor adsorption onto particles. As a lighter congener, PCB-40 tends to have a larger fraction in the gas phase compared to more heavily chlorinated PCBs, enhancing its potential for long-range transport.[4][19]

Caption: Atmospheric lifecycle of PCB-40.

Atmospheric Deposition: Return to Earth

Deposition is the process by which atmospheric pollutants are removed from the air and transferred to terrestrial and aquatic surfaces.[7] For PCB-40, this occurs through two primary mechanisms.

Wet Deposition

Wet deposition involves the removal of PCBs from the atmosphere by precipitation.[7] This includes:

-

Rain-out/Wash-out: Scavenging of both particle-bound and gaseous PCB-40 by raindrops and snowflakes.

-

Particle Scavenging: This is the dominant process, accounting for the vast majority of PCB removal during wet deposition events.[7][20]

Wet deposition fluxes are typically higher in urban and industrial areas due to greater atmospheric concentrations but are a key mechanism for delivering PCBs to remote ecosystems.[7]

Dry Deposition

Dry deposition is the continuous removal of PCBs from the atmosphere in the absence of precipitation.[21][22]

-

Particulate Dry Deposition: The gravitational settling of particles to which PCB-40 is adsorbed. Larger particles are deposited closer to sources, while finer particles can travel further.

-

Gaseous Dry Deposition: The direct absorption of gas-phase PCB-40 by surfaces such as water, soil, and vegetation.

In many regions, dry deposition can be a loading pathway of similar or even greater magnitude than wet deposition, particularly for particle-bound PCBs.[20][21]

| Deposition Parameter | Typical Flux Range (Total PCBs) | Influencing Factors | Source(s) |

| Wet Deposition Flux (Urban) | 3.9 - 16 µg/m²-yr | Precipitation amount, atmospheric concentration, particle fraction. | [7][20] |

| Wet Deposition Flux (Background) | ~0.30 µg/m²-yr | Long-range transport events, seasonal precipitation patterns. | [7] |

| Dry Deposition Flux (Urban) | ~0.21 µg/m²-day | Wind speed, particle size distribution, proximity to sources. | [21] |

| Dry Deposition Flux (Rural) | ~0.06 µg/m²-day | Atmospheric stability, surface characteristics (e.g., forest canopy). | [21] |

Field-Proven Methodologies for Monitoring and Analysis

Accurate quantification of atmospheric PCB-40 requires robust sampling and highly sensitive analytical techniques. The choice of methodology is driven by the need to capture both gaseous and particulate phases at very low concentrations (nanograms per cubic meter).[8]

Protocol: High-Volume Air Sampling

This is the standard method for actively sampling ambient air for semi-volatile organic compounds.

Causality Behind Choices:

-

A high sampling rate (~0.5-1.0 m³/min) is necessary to collect a sufficient mass of PCB-40 for detection from large volumes of air.

-

A glass fiber filter (GFF) is placed upstream to trap particle-bound PCBs.

-

A downstream adsorbent trap, typically containing polyurethane foam (PUF), captures the gas-phase PCBs that pass through the filter.[23] This dual-media approach is essential for accurately assessing the gas-particle partitioning.

Step-by-Step Methodology:

-

Preparation: Pre-clean GFFs by baking at 450°C and PUF plugs by Soxhlet extraction with an appropriate solvent (e.g., hexane/acetone).

-

QC Spike: Spike the PUF plug with a surrogate standard solution (e.g., isotopically labeled PCBs or a non-target congener like PCB-65) to monitor analytical recovery.[23]

-

Assembly: Load the GFF and PUF cartridges into the high-volume sampler housing, ensuring airtight seals.

-

Sampling: Operate the sampler for a defined period (e.g., 24 hours) at a constant, calibrated flow rate. Record the total volume of air sampled.

-

Recovery: Retrieve the GFF and PUF, wrap them in pre-cleaned aluminum foil, seal them in labeled bags, and store them frozen (< -10°C) until extraction to prevent analyte loss.

Protocol: Sample Extraction, Cleanup, and Instrumental Analysis

The analytical process must effectively isolate PCB-40 from the complex sample matrix and interfering compounds.

Trustworthiness Through Self-Validation: The entire protocol is a self-validating system. The recovery of the pre-spiked surrogate standard through the extraction, cleanup, and analysis stages provides a direct measure of the method's efficiency for each individual sample. Recoveries outside an acceptable range (e.g., 70-130%) would indicate a problem with the sample processing and invalidate the result.

Workflow:

-

Extraction: Combine the GFF and PUF sample and perform Soxhlet extraction with a suitable solvent like hexane or a hexane/acetone mixture. This efficiently removes the target analytes from the sampling media.

-

Concentration: Carefully reduce the solvent volume using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup (Chromatography): Pass the concentrated extract through a multi-layer silica gel or Florisil column. This critical step removes polar interferences (e.g., lipids, other environmental contaminants) that could compromise the GC-MS analysis.

-

Solvent Exchange & Final Volume: Exchange the solvent to a final, non-polar solvent (e.g., isooctane) and add an internal standard just before analysis for accurate quantification.

-

Instrumental Analysis: Analyze the final extract using high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) or gas chromatography with an electron capture detector (GC-ECD).[8][24] HRGC/HRMS is preferred for its high sensitivity and selectivity, allowing for unambiguous identification and quantification of specific congeners like PCB-40.

Caption: Experimental workflow for PCB-40 analysis.

Conclusion and Future Perspectives

2,2',3,3'-Tetrachlorobiphenyl (PCB-40) serves as a key indicator for the ongoing environmental challenge posed by legacy POPs. Its physicochemical properties ensure its persistence and capacity for long-range atmospheric transport, leading to global distribution. Understanding its atmospheric lifecycle—from emission and transport to deposition and analysis—is crucial for assessing its impact on remote ecosystems and human health. Future research should focus on refining emission inventories, improving the predictive power of atmospheric transport models, and investigating the combined toxicological effects of exposure to complex mixtures of PCB congeners and their metabolites as they exist in the environment.

References

-

Title: Modeling primary and secondary fractionation effects and atmospheric transport of polychlorinated biphenyls through single-source emissions - PubMed Source: PubMed URL: [Link]

-

Title: Long-range transport of wastes containing PCBs and other industrial organic contaminants: Implications for global fate and control strategies. - NILU Source: NILU URL: [Link]

-

Title: Modeling primary and secondary fractionation effects and atmospheric transport of polychlorinated biphenyls through single-source emissions - Academia.edu Source: Academia.edu URL: [Link]

-

Title: Learn about Polychlorinated Biphenyls | US EPA Source: US EPA URL: [Link]

-

Title: Relationships between Atmospheric Transport Regimes and PCB Concentrations in the Air at Zeppelin, Spitsbergen | Environmental Science & Technology - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Atmospheric Transport, Cycling and Dynamics of Polychlorinated Biphenyls (PCBs) from Source Regions to Remote Oceanic Areas - ACS Publications Source: ACS Publications URL: [Link]

-

Title: PCBs in the Arctic atmosphere: determining important driving forces using a global atmospheric transport model - ACP Source: ACP URL: [Link]

-

Title: Continuous monitoring of polychlorinated biphenyls in air using direct sampling APCI/ITMS Source: ScienceDirect URL: [Link]

-

Title: Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC Source: PMC URL: [Link]

-

Title: Methodology for measurement of polychlorinated biphenyls in ambient air and stationary sources - a review - EPA Source: EPA URL: [Link]

-

Title: A Review of Polychlorinated Biphenyls (PCBs) Pollution in the Air: Where and How Much Are We Exposed to? - MDPI Source: MDPI URL: [Link]

-

Title: Air Quality Monitoring PCB: Understanding the Impact of Polychlorinated Biphenyls (PCBs) Source: ALLPCB URL: [Link]

-

Title: 2,2',3,3'-Tetrachlorobiphenyl Env. Fate/Transport - EPA Source: EPA URL: [Link]

-

Title: PCBs in the Arctic atmosphere: determining important driving forces using a global atmospheric transport model - DSpace@MIT Source: DSpace@MIT URL: [Link]

-

Title: Atmospheric Deposition of PCBs in the Spokane River Watershed - Washington State Department of Ecology Source: Washington State Department of Ecology URL: [Link]

-

Title: Wet Deposition of Polychlorinated Biphenyls in Urban and Background Areas of the Mid-Atlantic States | Environmental Science & Technology - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Wet Deposition of Polychlorinated Biphenyls in Urban and Background Areas of the Mid-Atlantic States | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Dry Deposition of Particulate Polychlorinated Biphenyls and Polycyclic Aromatic Hydrocarbons to Lake Michigan Source: ACS Publications URL: [Link]

-

Title: Evaluation and review of best management practices for the reduction of polychlorinated biphenyls to the Chesapeake Bay - USGS Publications Warehouse Source: USGS Publications Warehouse URL: [Link]

-

Title: Ambient Air Exposure to PCBs: Regulation and Monitoring at Five Contaminated Sites in EPA Regions 1, 2, 4, and 5 - PMC Source: PMC URL: [Link]

-

Title: Monitoring of PCB and Hg Air Emissions in Sites Receiving Stabilized Harbor Sediment - NJ.gov Source: NJ.gov URL: [Link]

-

Title: Safety Data Sheet: PCB 40 - Carl ROTH Source: Carl ROTH URL: [Link]

-

Title: Physicochemical properties controlling polychlorinated biphenyl (PCB) concentrations in aquatic organisms | Environmental Science & Technology - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC - NIH Source: NIH URL: [Link]

-

Title: PCB-40 - EWG || Human Toxome Project Source: EWG URL: [Link]

-

Title: 4. CHEMICAL AND PHYSICAL INFORMATION Source: ATSDR URL: [Link]

-

Title: Environmental Transport and Transformation of Polychlorinated Biphenyls - CLU-IN Source: CLU-IN URL: [Link]

-

Title: Environmental Fate and Global Distribution of Polychlorinated Biphenyls - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 2,2',3,3'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38040 - PubChem Source: PubChem URL: [Link]

-

Title: Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure | Environmental Science & Technology - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Atmospheric occurrence, transport and deposition of polychlorinated biphenyls and hexachlorobenzene in the Mediterranean and Bla - ACP Source: ACP URL: [Link]

-

Title: 2,2',3,3'-Tetrachlorobiphenyl - Exposure: Exposure Production Volumes - EPA Source: EPA URL: [Link]

-

Title: Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - bioRxiv Source: bioRxiv URL: [Link]

-

Title: Kinetics and threshold level of 2,3,4,5-tetrachlorobiphenyl dechlorination by an organohalide respiring bacterium - PubMed Source: PubMed URL: [Link]

-

Title: Full article: Dechlorination of 3,3′,4,4′-tetrachlorobiphenyl in aqueous solution by hybrid Fe0/Fe3O4 nanoparticle system - Taylor & Francis Source: Taylor & Francis URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ewg.org [ewg.org]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. 2,2',3,3'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. clu-in.org [clu-in.org]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ambient Air Exposure to PCBs: Regulation and Monitoring at Five Contaminated Sites in EPA Regions 1, 2, 4, and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nilu.no [nilu.no]

- 17. ACP - PCBs in the Arctic atmosphere: determining important driving forces using a global atmospheric transport model [acp.copernicus.org]

- 18. Modeling primary and secondary fractionation effects and atmospheric transport of polychlorinated biphenyls through single-source emissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. lib3.dss.go.th [lib3.dss.go.th]

- 22. Evaluation and review of best management practices for the reduction of polychlorinated biphenyls to the Chesapeake Bay [pubs.usgs.gov]

- 23. acp.copernicus.org [acp.copernicus.org]

- 24. Redirecting [linkinghub.elsevier.com]

solid phase extraction methods for 2,2',3,3'-Tetrachlorobiphenyl in water samples

An In-Depth Guide to the Solid Phase Extraction of 2,2',3,3'-Tetrachlorobiphenyl (PCB-40) from Aqueous Samples

Introduction: The Challenge of PCB-40 Analysis in Water

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability and widespread historical use in industrial applications like coolants and insulating fluids, have become persistent organic pollutants (POPs) in the environment.[1][2] 2,2',3,3'-Tetrachlorobiphenyl, also known as PCB-40, is one of the 209 possible PCB congeners.[3] The presence of these compounds in water sources is a significant concern due to their tendency to bioaccumulate in organisms and their potential for toxic health effects.[1][3]

Accurate quantification of PCB-40 in water is essential for environmental monitoring and risk assessment. However, the concentrations are often exceedingly low, requiring a robust sample preconcentration step before instrumental analysis. Traditional liquid-liquid extraction (LLE) methods, while effective, are often labor-intensive and consume large volumes of hazardous organic solvents.[4][5]

Solid Phase Extraction (SPE) has emerged as a superior alternative, offering a more efficient, automated, and environmentally friendly approach to sample preparation.[6][7] This application note provides a detailed protocol and the scientific rationale for the extraction of PCB-40 from water samples using SPE, designed for researchers and analytical scientists.

Core Principle: Reversed-Phase SPE for Non-Polar Analytes

The extraction of PCB-40 from water is based on the principle of reversed-phase chromatography. The fundamental logic is as follows:

-

Analyte Characteristics : PCB-40 is a non-polar (hydrophobic) molecule, meaning it has a low solubility in water but is readily soluble in organic solvents.[3][8]

-

Sorbent Selection : A non-polar stationary phase, most commonly octadecyl-bonded silica (C18), is used.[4][9][10] This sorbent has long hydrocarbon chains that create a hydrophobic surface.

-

Retention Mechanism : When the aqueous sample is passed through the C18 sorbent, the non-polar PCB-40 molecules are attracted to and retained by the hydrophobic C18 chains via van der Waals forces. The polar water molecules and other hydrophilic components of the sample matrix pass through without being retained.[11][12]

-

Elution : After potential interferences are washed away, a non-polar organic solvent is used to disrupt the hydrophobic interactions between PCB-40 and the C18 sorbent, eluting the target analyte into a collection vessel for subsequent analysis.[4][13]

Experimental Protocol

This protocol is a comprehensive guideline and may require optimization for specific water matrices (e.g., wastewater, drinking water, surface water).[4]

Materials and Reagents

-

Equipment :

-

Solid Phase Extraction (SPE) vacuum manifold

-

Vacuum pump

-

DryVap® Concentrator System or Nitrogen Evaporator

-

Analytical Balance

-

Glassware: 1 L amber glass bottles with PTFE-lined caps, graduated cylinders, conical collection vials.[4]

-

-

Consumables :

-

Reagents :

-

Reagent Water (HPLC grade or equivalent, free of interferences)

-

Methanol (Pesticide or GC grade)

-

Dichloromethane (Pesticide or GC grade)

-

n-Hexane (Pesticide or GC grade)

-

Acetone (Pesticide or GC grade)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated

-

Anhydrous Sodium Sulfate, baked at 400°C

-

Analytical Standards: PCB-40, surrogate standards (e.g., Decachlorobiphenyl), and internal standards (e.g., Octachloronaphthalene).[5]

-

Workflow Diagram

Caption: Workflow for PCB-40 extraction from water samples.

Step-by-Step Methodology

1. Sample Collection and Preservation

-

Collect a 1-liter water sample in a pre-cleaned amber glass bottle.[4]

-

To inhibit microbial degradation, preserve the sample by acidifying to a pH < 2 with concentrated H₂SO₄ or HCl.[4]

-

Spike the sample with surrogate standards at a known concentration. This is crucial for monitoring the method's performance for each unique sample matrix.[14]

-

If the sample contains significant suspended solids, pre-filter it through a glass fiber filter.

2. SPE Cartridge/Disk Conditioning

-

Causality : This three-step process is critical for ensuring high and reproducible recovery. The first solvent cleans the sorbent, the second makes it water-compatible, and the third removes the wetting solvent.

-

Place the C18 cartridge on the SPE manifold.

-

Step 2a (Activation) : Rinse the cartridge with 10 mL of dichloromethane (DCM) or a hexane/acetone mixture.[4][13] This step solvates the C18 chains, "activating" the hydrophobic phase.

-

Step 2b (Wetting) : Flush the cartridge with 10 mL of methanol. This displaces the non-polar solvent with a water-miscible solvent.[4][13]

-

Step 2c (Equilibration) : Rinse with 10-20 mL of reagent water. Do not allow the sorbent to go dry after this step until the sample is loaded, as this would deactivate the C18 phase and lead to poor recovery.[4][17]

3. Sample Loading

-

Pass the entire 1 L water sample through the conditioned SPE cartridge at a consistent flow rate of 10-15 mL/min.[4]

-

Causality : A controlled flow rate is vital. If the rate is too fast, the analyte will not have sufficient time to interact with and be retained by the sorbent, leading to breakthrough and low recovery.

4. Washing and Drying

-

After the entire sample has passed through, wash the cartridge with a small volume of reagent water to remove any remaining salts or highly polar interferences.

-

Dry the cartridge thoroughly by drawing a vacuum through it for 10-20 minutes.[13]

-

Causality : Removing residual water is critical, especially for subsequent analysis by Gas Chromatography (GC). Water is detrimental to most GC columns and can interfere with the concentration step.[13]

5. Elution

-

Place a collection vial inside the SPE manifold.

-

Elute the trapped PCB-40 from the cartridge using a non-polar solvent. A common and effective approach is to use two or three 5-10 mL aliquots of dichloromethane or a mixture of acetone and n-hexane.[4][13]

-

Causality : The non-polar elution solvent has a stronger affinity for the analyte than the sorbent does, effectively stripping the PCB-40 from the C18 phase. Using multiple small volumes is generally more effective for complete elution than a single large volume.

6. Extract Concentration and Cleanup

-

The collected eluate is now ready for concentration. If DCM was used, a solvent exchange to hexane may be necessary, as hexane is more compatible with GC analysis.[13][14]

-

Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.[14]

-

Add the internal standard to the concentrated extract just before analysis. This corrects for variability in injection volume and instrument response.

-

The sample is now ready for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).[4]

Method Performance and Data

The performance of an SPE method is evaluated by its recovery and precision. The following table summarizes typical performance data for PCB extraction from water using C18 sorbents, as derived from established methods.

| Parameter | Typical Value/Procedure | Rationale / Source |

| Sorbent Type | C18 (Octadecyl-bonded Silica) | Standard reversed-phase sorbent for non-polar analytes like PCBs in aqueous samples.[4][14] |

| Sample Volume | 1 Liter | Standard volume for environmental water testing to achieve low detection limits.[4][13] |

| Sample Preservation | Acidification to pH < 2 | Inhibits biological activity that could degrade target analytes.[4][13] |

| Conditioning Solvents | Dichloromethane, Methanol, Reagent Water | Activates, wets, and equilibrates the sorbent for optimal analyte retention.[4][15] |

| Elution Solvents | Dichloromethane or Acetone/n-Hexane | Effectively desorbs the non-polar PCBs from the C18 sorbent.[4][13] |

| Typical Recovery | 91-107% | High recovery demonstrates the efficiency of the extraction process.[18] |

| Relative Standard Deviation (RSD) | 1-8% | Low RSD indicates high precision and reproducibility of the method.[18] |

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the analytical data, a robust quality control (QC) system must be implemented alongside the extraction protocol.

-

Method Blank : This consists of reagent water processed through the entire analytical procedure exactly like a sample. It is used to identify any potential contamination from solvents, glassware, or the laboratory environment. A clean method blank is fundamental for reporting low-level concentrations.

-

Laboratory Fortified Blank (LFB) : Also known as a matrix spike, this is a method blank spiked with a known concentration of PCB-40 and surrogates.[14] The recovery of the analyte is calculated to assess the accuracy and performance of the method in a clean matrix.

-

Surrogate Standards : These are compounds chemically similar to the analyte of interest but not expected to be found in environmental samples. They are added to every sample, blank, and LFB before extraction.[14][17] The recovery of the surrogate provides a direct measure of the extraction efficiency for each individual sample, accounting for any matrix-specific effects that might enhance or suppress recovery. This makes the protocol a self-validating system for every sample analyzed.

By integrating these QC measures, the protocol moves beyond a simple set of instructions to a scientifically rigorous and trustworthy method for the trace analysis of PCB-40 in water.

References

- Application of solid-phase extraction based on magnetic nanoparticle adsorbents for the analysis of selected persistent organic pollutants in environmental water: A review of recent advances. (2020). Taylor & Francis Online.

- Technical Support Center: Analysis of 2,2',4,4'-Tetrachlorobiphenyl in W

- EPA Method 608: Application of Automated SPE of Chlorinated Pesticides and PCBs in Wastewater Using Certified for Autom

- Analysis of PCDD/Fs and PCBs in Drinking Water Using Semi-Automated Solid Phase Extraction (EZSpe®) with EPA Methods 1613 and 1668C. FMS-inc.com.

- An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in W

- Extracting organochlorine pesticides & PCBs from water following EPA methods 8081 and 8082. (2026). Biotage.

- Recent advances in solid phase microextraction with various geometries in environmental analysis. (2024).

- Solid-Phase Extraction: Modernizing for Greener Analysis. (2025). Omics.

- Recent advances in solid phase microextraction with various geometries in environmental analysis. RSC Publishing.

- Advances in solid-phase extraction disks for environmental chemistry.

- Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water. (2001). Lund University Research Portal.

- 2,2',3,3'-Tetrachlorobiphenyl. PubChem.

- Solid-Phase Extraction: Modernizing for Greener Analysis. (2025). Omics Online.

- Solid-Phase Microextraction and Headspace Solid-Phase Microextraction for the Determination of Polychlorinated Biphenyls in W

- PCB-40. Stenutz.

- How To Choose The Right SPE Sorbent For Your Applic

- PCBs and Rel

- Solid Phase Extraction of Organochlorine Pesticides and PCBs by EPA Method 608.3. United Chemical Technologies (UCT).

- What Sorbent should I Use? Selecting the correct SPE Chemistry. (2023). Biotage.

- Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop.

- SPE Phase and Solvent Selection. Thermo Fisher Scientific - KR.

- Overcoming the Contamination of Polychlorinated Biphenyls in Water with Automated Solid Phase Extraction. (2020). News-Medical.

- 2,2',3,4-Tetrachlorobiphenyl. PubChem.

- Analyses of Polychlorinated Biphenyl (PCB) Mixtures and Individual Congeners by GC. Supelco.

Sources

- 1. accustandard.com [accustandard.com]

- 2. gcms.cz [gcms.cz]

- 3. 2,2',3,3'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. PCB-40 [stenutz.eu]

- 9. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]

- 10. analytics-shop.com [analytics-shop.com]

- 11. biotage.com [biotage.com]

- 12. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. weber.hu [weber.hu]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. fms-inc.com [fms-inc.com]

- 16. biotage.com [biotage.com]

- 17. unitedchem.com [unitedchem.com]

- 18. portal.research.lu.se [portal.research.lu.se]

The Gold Standard: A Guide to Isotope Dilution Analysis of 2,2',3,3'-Tetrachlorobiphenyl (PCB 40) using a ¹³C-Labeled Internal Standard

Introduction: The Imperative for Precision in PCB Analysis

Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners that persist as significant environmental contaminants due to their chemical stability and historical widespread use in industrial applications.[1] The toxicity of PCBs varies considerably between congeners, necessitating precise and accurate quantification of individual congeners for meaningful risk assessment. 2,2',3,3'-Tetrachlorobiphenyl, also known as PCB 40, is one such congener of interest.